Tetrachlorobis(tetrahydrofuran)niobium(IV)

Description

Overview of Niobium(IV) Coordination Chemistry and its Significance in Contemporary Research

The coordination chemistry of niobium(IV) is a dynamic area of study within inorganic chemistry. Niobium, a group 5 transition metal, possesses an atomic number of 41. americanelements.com In its +4 oxidation state, niobium has a d¹ electron configuration, which imparts interesting magnetic and electronic properties to its complexes. wikipedia.orgnih.gov Monomeric niobium(IV) complexes, such as those with the general formula NbCl₄L₂, are typically paramagnetic due to the presence of one unpaired electron. wikipedia.org

The significance of niobium(IV) chemistry extends to various fields of contemporary research. Niobium-based complexes have shown potential in catalytic applications, including atom group transfer and polymerization reactions. nih.gov The ability of niobium to stabilize various ligands and participate in redox processes makes it an attractive center for the design of novel catalysts. Research has explored a variety of supporting ligands for niobium, ranging from simple phenolates and amides to more complex bidentate and tridentate ligands. nih.gov The study of niobium(IV) complexes contributes to a fundamental understanding of the structure, bonding, and reactivity of early transition metal compounds. acs.org

The Role of Tetrahydrofuran (B95107) as a Labile Ligand in Transition Metal Complexes, with Specific Emphasis on Niobium Systems

Tetrahydrofuran (THF) is a cyclic ether that commonly functions as a ligand in transition metal coordination chemistry. wikipedia.org As a ligand, THF is a weak σ-donor and is considered a labile ligand. wikipedia.orglibretexts.org Lability refers to the ease with which a ligand can be replaced by another in a coordination complex. libretexts.org This property is particularly valuable in synthetic inorganic chemistry.

In the context of niobium systems, the lability of THF ligands in complexes like Tetrachlorobis(tetrahydrofuran)niobium(IV) is of paramount importance. wikipedia.org It allows for the facile substitution of the THF molecules by a wide array of other ligands, such as phosphines, amides, and other donor molecules. rsc.org This makes NbCl₄(THF)₂ a versatile and convenient starting material, or synthon, for the synthesis of a diverse range of niobium(IV) derivatives. wikipedia.orgrsc.org The solubility of such THF complexes in organic solvents is another property that enhances their utility in synthetic procedures. wikipedia.org

Academic Rationale and Research Aims for Comprehensive Investigation of Tetrachlorobis(tetrahydrofuran)niobium(IV)

The primary academic rationale for the comprehensive investigation of Tetrachlorobis(tetrahydrofuran)niobium(IV) stems from its role as a key synthetic precursor. wikipedia.org The compound provides a convenient and accessible entry point into the broader exploration of niobium(IV) chemistry. The lability of its THF ligands is the key feature that researchers exploit. wikipedia.org

Key Research Aims:

Synthesis of Novel Niobium(IV) Complexes: A major research aim is to use NbCl₄(THF)₂ as a starting material to synthesize new niobium(IV) compounds with different ligand sets. rsc.org This allows for the systematic study of how different ligands influence the electronic structure, reactivity, and potential applications of the resulting complexes.

Investigation of Reaction Mechanisms: By studying the substitution reactions of NbCl₄(THF)₂, researchers can gain insight into the mechanisms of ligand exchange at a d¹ metal center.

Exploration of Catalytic Activity: The derivatives synthesized from NbCl₄(THF)₂ can be screened for catalytic activity in various organic transformations. nih.gov

Fundamental Structural and Bonding Studies: The preparation of a wide range of niobium(IV) compounds enables detailed structural and spectroscopic characterization, contributing to the fundamental understanding of coordination chemistry. nih.gov

Properties of Tetrachlorobis(tetrahydrofuran)niobium(IV)

| Property | Value |

| Chemical Formula | C₈H₁₆Cl₄NbO₂ ereztech.comalfa-chemistry.com |

| Molecular Weight | 378.93 g/mol ereztech.comsigmaaldrich.com |

| Appearance | Yellow to orange to brown powder or crystals ereztech.com |

| Melting Point | 93 °C (decomposes) ereztech.comsigmaaldrich.com |

| Magnetic Property | Paramagnetic wikipedia.org |

| Solubility | Soluble in organic solvents wikipedia.org |

| CAS Number | 61247-57-2 ereztech.comsigmaaldrich.comguidechem.com |

Properties

IUPAC Name |

oxolane;tetrachloroniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.4ClH.Nb/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGCTTOCPNLTKW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.Cl[Nb](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl4NbO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369857 | |

| Record name | Tetrachlorobis(tetrahydrofuran)niobium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61247-57-2 | |

| Record name | Tetrachlorobis(tetrahydrofuran)niobium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium(IV) chloride tetrahydrofuran complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tetrachlorobis Tetrahydrofuran Niobium Iv

Historical Development of Synthetic Routes to Niobium(IV) Complexes

The exploration of niobium chemistry dates back to the early 19th century with the discovery of the element itself. tanb.org Initially, the chemistry of niobium was challenging to distinguish from that of tantalum, its heavier congener. tanb.orgnih.gov The development of synthetic routes to specific oxidation states, such as niobium(IV), came much later. Early work often focused on the reduction of the readily available niobium pentahalides. The synthesis of niobium(IV) halides, such as niobium(IV) chloride (NbCl₄), provided the initial entry point into the +4 oxidation state. wikipedia.org These binary halides, however, are often polymeric and have limited solubility, which curbed the development of a broader coordination chemistry.

A significant advancement was the development of monomeric coordination complexes, which are more soluble and reactive. The use of donor ligands, such as ethers, phosphines, and amines, proved crucial in stabilizing the niobium(IV) center and providing access to a wider array of derivatives. The synthesis of adducts like tetrachlorobis(pyridine)niobium(IV) was an early example of this approach. The discovery that tetrahydrofuran (B95107) (THF) could not only serve as a solvent but also as a ligand to form the stable, isolable complex Tetrachlorobis(tetrahydrofuran)niobium(IV) was a pivotal moment, providing a convenient and versatile synthon for further reactivity studies. wikipedia.org

Reductive Synthesis Strategies for Tetrachlorobis(tetrahydrofuran)niobium(IV)

The primary route to Tetrachlorobis(tetrahydrofuran)niobium(IV) involves the reduction of a suitable niobium(V) precursor. This strategy leverages the stability of the +5 oxidation state of niobium and the availability of various reducing agents.

Reduction of Niobium(V) Halide Precursors

NbCl₅ + e⁻ + 2 THF → NbCl₄(THF)₂ + Cl⁻

The choice of reducing agent and reaction conditions is critical to achieving a clean and high-yielding synthesis.

Utilization of Stoichiometric Reducing Agents (e.g., Metallic Aluminum, Tin) in Aprotic Solvents

A variety of stoichiometric reducing agents have been successfully employed for the synthesis of Tetrachlorobis(tetrahydrofuran)niobium(IV). Common choices include metallic powders such as aluminum and tin. nih.gov The reduction is typically carried out in an aprotic solvent to prevent unwanted side reactions, with tetrahydrofuran itself often serving as the reaction medium.

For instance, the reduction of niobium(V) chloride with aluminum powder in THF can be described by the following equation:

3 NbCl₅ + Al + 6 THF → 3 NbCl₄(THF)₂ + AlCl₃

The use of tin as a reducing agent proceeds in a similar fashion. The choice between different metallic reductants can be influenced by factors such as reaction rate, cost, and the ease of separation of the oxidized byproducts. In some procedures, low-valent niobium complexes, generated in situ from NbCl₅ and a reducing metal like zinc, have also been utilized as catalysts or reagents in subsequent reactions. nih.gov

| Reducing Agent | Precursor | Solvent | Product |

| Aluminum (Al) | Niobium(V) chloride (NbCl₅) | Tetrahydrofuran (THF) | Tetrachlorobis(tetrahydrofuran)niobium(IV) |

| Tin (Sn) | Niobium(V) chloride (NbCl₅) | Tetrahydrofuran (THF) | Tetrachlorobis(tetrahydrofuran)niobium(IV) |

| Zinc (Zn) | Niobium(V) chloride (NbCl₅) | Tetrahydrofuran (THF) | In situ generation of low-valent niobium species |

Solvent-Mediated Syntheses and the Influence of the Reaction Environment on Product Formation

Tetrahydrofuran plays a dual role in the synthesis of NbCl₄(THF)₂. It acts as a solvent, providing a medium for the reaction to occur, and as a ligand, coordinating to the niobium(IV) center to form the stable, monomeric complex. The coordinating nature of THF is crucial for breaking up the polymeric structure of intermediate niobium chlorides and stabilizing the resulting niobium(IV) species.

The reaction environment must be strictly controlled to ensure the desired product is formed. The synthesis must be carried out under an inert atmosphere, typically using Schlenk line or glovebox techniques, as both the niobium pentachloride precursor and the niobium(IV) product are highly sensitive to air and moisture. chemistryviews.orgpitt.edu The presence of oxygen can lead to the formation of niobium oxides, while water will readily hydrolyze the niobium halides.

The choice of solvent can also influence the outcome of the reaction. While THF is the solvent of choice for the direct synthesis of the title compound, other coordinating solvents like acetonitrile (B52724) can also be used in initial reduction steps, followed by the addition of THF to form the final product. The temperature of the reaction is another important parameter that needs to be controlled to manage the reaction rate and minimize the formation of byproducts.

Purification and Isolation Techniques for High-Purity Tetrachlorobis(tetrahydrofuran)niobium(IV)

The purification and isolation of Tetrachlorobis(tetrahydrofuran)niobium(IV) require careful handling due to its air- and moisture-sensitive nature. chemistryviews.orgpitt.edu All manipulations must be performed under a dry, inert atmosphere.

Following the reduction reaction, the crude product is typically a solid mixture containing the desired complex, unreacted starting materials, the oxidized form of the reducing agent, and any byproducts. The first step in purification is often filtration to remove any insoluble materials. This is performed under an inert atmosphere using specialized filtration apparatus, such as a filter cannula or a Schlenk filter.

Recrystallization is a common method for obtaining high-purity Tetrachlorobis(tetrahydrofuran)niobium(IV). A suitable solvent system is one in which the complex has moderate solubility at elevated temperatures and low solubility at lower temperatures. A common technique involves dissolving the crude product in a minimal amount of warm THF and then allowing the solution to cool slowly. The pure crystals of NbCl₄(THF)₂ will precipitate out of the solution and can be collected by filtration.

Washing the isolated solid with a non-coordinating, volatile solvent in which the impurities are soluble but the product is not, such as pentane (B18724) or hexane, can also be an effective purification step. Finally, the purified product is dried under vacuum to remove any residual solvent. The purity of the final product can be assessed by various analytical techniques, including elemental analysis and spectroscopic methods.

| Technique | Purpose |

| Inert Atmosphere Handling (Schlenk line, Glovebox) | To prevent decomposition due to air and moisture. chemistryviews.orgpitt.edu |

| Filtration (Cannula, Schlenk filter) | To remove insoluble byproducts and unreacted reagents. |

| Recrystallization | To obtain a highly pure, crystalline product. |

| Washing with a non-coordinating solvent | To remove soluble impurities. |

| Drying under vacuum | To remove residual solvent from the final product. |

Advanced Structural Elucidation and Intramolecular Bonding Analysis

Crystallographic Investigations of Tetrachlorobis(tetrahydrofuran)niobium(IV) and Analogues

X-ray crystallography has been the definitive method for elucidating the precise three-dimensional structure of NbCl₄(THF)₂ and related compounds.

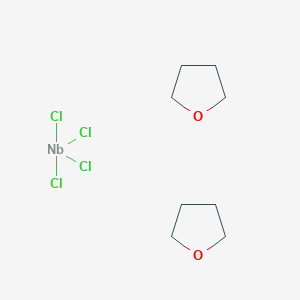

Crystallographic studies confirm that Tetrachlorobis(tetrahydrofuran)niobium(IV) exists as a discrete mononuclear complex. wikipedia.org The central niobium(IV) atom is in a +4 oxidation state with a d¹ electronic configuration, which renders the molecule paramagnetic. wikipedia.org The niobium center is six-coordinate, bonded to four chloride anions and two neutral tetrahydrofuran (B95107) (THF) ligands.

The resulting coordination polyhedron is a distorted octahedron. In this arrangement, the two bulky THF ligands adopt a cis configuration relative to each other. This cis geometry is common for many d¹ octahedral complexes of the type MX₄L₂, where L is a neutral ligand.

The geometry is distorted from a perfect octahedron, with Cl–Nb–Cl and O–Nb–Cl angles deviating from the ideal 90° and 180°. This distortion is primarily due to the steric bulk and electronic properties of the THF ligands compared to the chloride ions.

Table 1: Representative Bond Parameters in Niobium(IV) Halide Adducts

| Compound | Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|

| [Nb₂Cl₄(µ-Cl)₄(PMe₃)₄] | Nb–Cl (terminal) | 2.506(1) | rsc.org |

| [Nb₂Cl₄(µ-Cl)₄(PMe₃)₄] | Nb–Cl (bridging) | 2.545(1) | rsc.org |

| [Nb₂Cl₄(µ-Cl)₄(PMe₃)₄] | Nb–P | 2.675(1) | rsc.org |

| NbCl₄ (polymeric) | Nb–Cl | ~2.32 - 2.55 | |

| NbCl₄(OPPh₃)₂ | Nb–O | 1.99 | researchgate.net |

Comparative Structural Studies with Other Niobium(IV) Halide Adducts

The addition of Lewis base ligands like THF to niobium(IV) chloride causes a dramatic structural shift. The parent compound, solid NbCl₄, possesses a polymeric structure consisting of infinite chains of edge-sharing NbCl₆ octahedra. wikipedia.org These chains feature alternating short and long distances between adjacent niobium atoms (3.029 Å and 3.794 Å), where the shorter distance is indicative of a direct Nb–Nb single bond. wikipedia.org This metal-metal bonding results in the diamagnetism of bulk NbCl₄. wikipedia.org

In stark contrast, the coordination of two THF molecules in NbCl₄(THF)₂ provides sufficient electronic stabilization and steric bulk to disrupt the chloride bridges of the parent polymer. This results in the formation of discrete, six-coordinate monomers. wikipedia.org This monomeric nature fundamentally changes the compound's properties: it becomes soluble in organic solvents and exhibits paramagnetism due to the unpaired d¹ electron localized on the single niobium center. wikipedia.org Other adducts, such as those with trimethylphosphine (B1194731), can form dimeric structures like [Nb₂Cl₄(µ-Cl)₄(PMe₃)₄], which feature a different type of Nb-Nb bonding. rsc.org

The choice of ligand (L) in NbCl₄L₂ adducts significantly influences the resulting coordination geometry and bond parameters through both steric and electronic effects. nih.govrsc.org

Steric Effects : The size of the ligand can dictate the feasibility of forming a stable monomeric complex and influence the arrangement of ligands. The THF ligands in NbCl₄(THF)₂ are sufficiently bulky to favor a monomeric structure over a polymer. If much bulkier ligands are used, they can force changes in coordination number or geometry to minimize steric repulsion. acs.org Conversely, smaller ligands like acetonitrile (B52724) (MeCN) also form monomeric cis-[NbCl₄(NCMe)₂] adducts, suggesting that for NbCl₄, the electronic saturation provided by two neutral donors is sufficient to break the polymeric chain even with less sterically demanding ligands.

Electronic Effects : The electron-donating ability of the ligand affects the strength of the Nb-ligand bonds and can influence the bond lengths of other ligands in the coordination sphere (a phenomenon known as trans-influence). Tetrahydrofuran is a sigma-donating ether ligand. wikipedia.org Ligands with different electronic profiles, such as phosphines (stronger sigma donors) or nitriles, would be expected to produce variations in the Nb–Cl and Nb–O/N bond lengths. For example, in the dimeric phosphine (B1218219) complex [Nb₂Cl₄(µ-Cl)₄(PMe₃)₄], the Nb-P bond length is 2.675(1) Å, reflecting the specific electronic interaction between the soft phosphine donor and the niobium(IV) center. rsc.org The nature of the halide itself also plays a role; NbBr₄ is isostructural with NbCl₄, forming similar polymeric chains, indicating that within the simple halides, the bridging structure is maintained.

Electronic Structure Characterization via Advanced Spectroscopic and Computational Methods

The electronic structure of Tetrachlorobis(tetrahydrofuran)niobium(IV) is fundamental to understanding its reactivity, magnetic properties, and spectroscopic signatures. Advanced spectroscopic techniques, complemented by computational modeling, provide deep insights into the electron configuration of the central niobium ion and the nature of its interactions with the chloride and tetrahydrofuran ligands.

The niobium center in Tetrachlorobis(tetrahydrofuran)niobium(IV) formally exists in the +4 oxidation state. Elemental niobium possesses an electron configuration of [Kr] 4d⁴ 5s¹. americanelements.com The loss of four electrons to achieve the Nb(IV) state results in a [Kr] 4d¹ configuration. This single valence electron in the d-orbital is the primary determinant of the complex's magnetic and electronic properties.

The presence of a single unpaired electron dictates that the complex is paramagnetic. uomustansiriyah.edu.iqlibretexts.org The spin state of a d¹ complex is unequivocally a doublet, with a total spin quantum number (S) of 1/2. The theoretical spin-only magnetic moment (μs) can be calculated using the formula μs = √n(n+2), where 'n' is the number of unpaired electrons. iitk.ac.in For Tetrachlorobis(tetrahydrofuran)niobium(IV), with one unpaired electron, the expected spin-only magnetic moment is approximately 1.73 Bohr Magnetons (B.M.). uomustansiriyah.edu.iq Experimental magnetic susceptibility measurements on Nb(IV) compounds typically confirm magnetic moments in this range, accounting for potential small contributions from orbital angular momentum. This confirms the d¹ configuration and the doublet spin state.

| Property | Value/Description | Reference |

|---|---|---|

| Niobium Oxidation State | +4 | americanelements.com |

| Niobium Electron Configuration | [Kr] 4d¹ | americanelements.com |

| Number of Unpaired Electrons (n) | 1 | libretexts.org |

| Spin Quantum Number (S) | 1/2 | iitk.ac.in |

| Theoretical Spin-Only Magnetic Moment (μs) | 1.73 B.M. | uomustansiriyah.edu.iqiitk.ac.in |

| Magnetic Behavior | Paramagnetic | uomustansiriyah.edu.iqdalalinstitute.com |

The bonds between the niobium(IV) center and the chlorine and tetrahydrofuran (THF) ligands are not purely ionic but possess significant covalent character. This covalency arises from the overlap and mixing of the metal d-orbitals with the ligand p-orbitals. The degree of this covalency can be investigated through various spectroscopic and computational approaches.

Niobium-Halide (Nb-Cl) Bond Covalency: The interaction between niobium and the chloride ligands is a classic example of a metal-halide bond where covalency plays a crucial role. Advanced techniques such as ligand K-edge X-ray Absorption Spectroscopy (XAS) can directly probe the degree of covalency. acs.orgacs.org Specifically, Chlorine K-edge XAS measures the transition of a Cl 1s electron to unoccupied molecular orbitals. The intensity of pre-edge features in the spectra is proportional to the amount of chlorine 3p character mixed into the unoccupied metal d-orbitals, providing a direct experimental measure of metal-ligand covalency. acs.org Computational methods, such as Density Functional Theory (DFT), complement these experimental findings by calculating the orbital mixing coefficients and quantifying the charge distribution between the niobium and chlorine atoms. tugraz.at These studies indicate a significant charge transfer from the halide to the metal, characteristic of a covalent interaction. acs.org

Niobium-Oxygen (Nb-O) Bond Covalency: The bond between niobium and the oxygen atom of the THF ligand also exhibits covalent character. The strength and nature of this Nb-O bond can be assessed using techniques like Raman spectroscopy. An empirical correlation exists that relates the stretching frequencies of Nb-O bonds to their respective bond distances, where shorter bond lengths indicate stronger, more covalent bonds. lehigh.edu Computational studies on related niobium oxide systems show that covalent interactions primarily occur between the oxygen 2p and niobium 4d atomic states. tugraz.at Theoretical analyses, such as the Constrained Space Orbital Variation (CSOV) method, can be employed to dissect the bonding into its ionic and covalent components, revealing the significant contribution of d-electron participation to the covalent nature of the metal-oxygen bond. aps.org

Spectroscopic Characterization for Probing Electronic and Vibrational Properties

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Molecular Vibrations and Ligand Conformations

Vibrational spectroscopy is instrumental in identifying the characteristic vibrational modes of the complex, including those of the niobium-chlorine bonds, niobium-oxygen bonds, and the coordinated tetrahydrofuran (B95107) (THF) ligands. By comparing the spectra of the complex to that of free THF, one can deduce the effects of coordination on the ligand's structure.

The coordination of the THF molecule to the niobium center through its oxygen atom leads to predictable shifts in the vibrational frequencies of the THF ring. The C-O-C stretching vibrations of THF, which appear in the 1070 cm⁻¹ (asymmetric stretch) and 914 cm⁻¹ (symmetric stretch, Raman active) regions in the free ligand, are expected to shift to lower wavenumbers upon coordination. researchgate.netmdpi.com This red shift is a consequence of the donation of electron density from the oxygen atom to the metal, which weakens the C-O bonds. Conversely, other ring modes, such as the CH₂ rocking and scissoring vibrations, may shift to higher frequencies due to kinematic coupling and ring strain induced by coordination. researchgate.net

The far-infrared and low-frequency Raman regions are particularly informative for this complex, as they contain the Nb-Cl and Nb-O stretching and bending vibrations. For pseudo-octahedral complexes of the type [NbCl₄L₂], the number and position of the Nb-Cl stretching modes are diagnostic of the geometry (cis or trans). A trans-conformer (D₄h symmetry) would exhibit one IR-active and one Raman-active Nb-Cl stretch, whereas a cis-conformer (C₂v symmetry) would show four IR-active and four Raman-active stretches. These modes for niobium(IV) chlorides are typically observed in the 300–400 cm⁻¹ range. researchgate.net The Nb-O stretching vibration is expected at a higher frequency, generally in the 400-500 cm⁻¹ range.

| Vibrational Mode | Free THF (cm⁻¹) | Expected Shift in NbCl₄(THF)₂ | Attribution |

| Asymmetric C-O-C Stretch | ~1070 | Lower Frequency | Weakening of C-O bond upon coordination |

| Symmetric C-O-C Stretch | ~914 | Lower Frequency | Weakening of C-O bond upon coordination |

| Nb-Cl Stretch | N/A | 300 - 400 | Metal-ligand vibration |

| Nb-O Stretch | N/A | 400 - 500 | Metal-ligand vibration |

Electronic Absorption Spectroscopy (UV-Visible) for Characterization of d-d Transitions and Charge Transfer Bands

As a d¹ system, Tetrachlorobis(tetrahydrofuran)niobium(IV) is expected to exhibit electronic transitions that are characteristic of its single 4d electron. libretexts.org The electronic spectrum provides insight into the splitting of the d-orbitals caused by the ligand field. In a pseudo-octahedral geometry, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set.

Two main types of transitions are anticipated:

d-d Transitions: The promotion of the single electron from the t₂g orbital to the e_g orbital (e_g ← t₂g) is a key feature. For d¹ octahedral complexes, a single d-d absorption band is predicted. dalalinstitute.comillinois.edu However, distortions from perfect octahedral symmetry, as is the case in a cis- or trans-[NbCl₄O₂] coordination sphere, can lift the degeneracy of these orbitals, potentially leading to a splitting of this band or the appearance of a shoulder. These transitions are formally Laporte-forbidden, resulting in relatively low molar absorptivity (ε < 1000 L mol⁻¹ cm⁻¹). libretexts.orgillinois.edu For niobium(IV) species, these bands are often found in the visible or near-infrared region. researchgate.net

Charge Transfer (CT) Transitions: More intense absorptions arise from charge transfer transitions. libretexts.org Given the presence of chloride ligands, ligand-to-metal charge transfer (LMCT) bands are expected at higher energies, typically in the UV region. These involve the excitation of an electron from a chlorine-based molecular orbital to the empty d-orbitals of the niobium center. The energy of these transitions is sensitive to the electronegativity of the ligands and the oxidation state of the metal.

The UV-Vis spectrum of THF itself is transparent above 220 nm, making it a suitable solvent for observing the electronic transitions of the complex in the near-UV and visible regions. nist.govresearchgate.net

| Type of Transition | Orbital Origin | Expected Spectral Region | Relative Intensity (ε) |

| d-d Transition | t₂g → e_g | Visible / Near-IR | Weak (< 1,000) |

| Ligand-to-Metal CT | Cl (p) → Nb (d) | Ultraviolet (UV) | Strong (> 1,000) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Localization and Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species and is particularly informative for d¹ complexes like Tetrachlorobis(tetrahydrofuran)niobium(IV). nih.gov The spectrum is defined by the g-tensor and hyperfine coupling to nuclei with non-zero spin.

The ⁹³Nb nucleus has a high natural abundance (100%) and a nuclear spin of I = 9/2. Consequently, the interaction (hyperfine coupling) between the single unpaired electron and the niobium nucleus splits the EPR signal into a characteristic pattern of 2I + 1 = 10 lines. libretexts.orgmanchester.ac.uk The spacing between these lines is the hyperfine coupling constant, A.

In frozen solutions or powder samples, anisotropy is observed, meaning the g and A values depend on the orientation of the molecule with respect to the external magnetic field. libretexts.org For a complex with axial symmetry (e.g., a trans geometry), two principal g-values (g∥ and g⊥) and two A-values (A∥ and A⊥) would be observed. A complex with lower symmetry (e.g., a cis geometry) would exhibit three distinct principal values (gₓ, gᵧ, g₂) and corresponding A-values. For many niobium(IV) complexes, the g-values are typically found to be less than that of the free electron (gₑ ≈ 2.0023), often in the range of 1.9 to 2.0. researchgate.netmanchester.ac.uk

The magnitude of the g-values and the hyperfine coupling constants are sensitive probes of the electronic environment of the niobium center, providing information on the covalency of the metal-ligand bonds and the nature of the ground state electronic orbital. researchgate.netnih.gov

| EPR Parameter | Origin | Information Provided | Expected Features for Nb(IV) |

| g-tensor | Interaction of electron spin with the magnetic field, modulated by spin-orbit coupling. | Electronic structure, symmetry of the ligand field. | Anisotropic, with principal values typically < 2.0023. |

| Hyperfine Coupling (A) | Interaction of electron spin with the ⁹³Nb nuclear spin (I = 9/2). | Electron density at the nucleus, covalency of metal-ligand bonds. | Splitting into 10 lines; anisotropic A-values. |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Resonances in Related Diamagnetic Niobium Complexes

Direct observation of sharp, well-resolved NMR signals for the paramagnetic Tetrachlorobis(tetrahydrofuran)niobium(IV) is generally not feasible due to severe line broadening caused by the unpaired electron. However, NMR spectroscopy of analogous diamagnetic niobium(V) complexes containing THF provides crucial comparative data for understanding the ligand coordination.

In diamagnetic systems, such as a hypothetical [NbCl₅(THF)] complex, the coordination of the THF ligand to the Lewis acidic niobium center causes a significant downfield shift (deshielding) of the proton resonances compared to free THF. mdpi.comjcu.edu.au Free THF typically shows two multiplets in its ¹H NMR spectrum: one for the protons alpha to the oxygen (α-CH₂) around 3.6-3.7 ppm and one for the beta protons (β-CH₂) around 1.8-1.9 ppm, with the exact values depending on the deuterated solvent used. illinois.educhemicalbook.comnmrs.io

Upon coordination to a Nb(V) center, the donation of electron density from the THF oxygen to the metal reduces the electron density around the α- and β-protons. This deshielding effect is more pronounced for the α-protons due to their proximity to the coordination site. For example, in related NbF₅ adducts, the α-CH₂ and β-CH₂ protons of coordinated THF are shifted downfield. researchgate.net This shift provides clear evidence of ligand coordination in solution.

| Compound / State | Solvent | α-CH₂ Chemical Shift (ppm) | β-CH₂ Chemical Shift (ppm) |

| Free Tetrahydrofuran | CDCl₃ | ~3.73 | ~1.84 |

| Free Tetrahydrofuran | THF-d₈ | ~3.62 | ~1.79 |

| Coordinated THF in Nb(V) complex | Various | > 3.7 | > 1.9 |

Reactivity Profiles and Transformational Chemistry of Tetrachlorobis Tetrahydrofuran Niobium Iv

Ligand Exchange Dynamics and Substitution Chemistry at the Niobium(IV) Center

Tetrachlorobis(tetrahydrofuran)niobium(IV), with the formula NbCl₄(THF)₂, serves as a pivotal precursor in Niobium(IV) chemistry primarily due to the labile nature of its two coordinated tetrahydrofuran (B95107) (THF) ligands. wikipedia.org These ether ligands are weakly basic and can be readily displaced by a variety of other donor molecules, enabling access to a wide range of niobium(IV) complexes. wikipedia.org The monomeric structure of NbCl₄(THF)₂ features one unpaired electron, rendering the compound paramagnetic. wikipedia.org This reactivity allows for systematic studies of ligand substitution effects on the electronic and structural properties of the niobium center.

The tetrahydrofuran ligands in NbCl₄(THF)₂ are susceptible to substitution by other oxygen-donor ligands. While direct displacement reactions starting from NbCl₄(THF)₂ are a common strategy, the formation of stable complexes with other oxygen-donors underscores the lability of the THF molecules. For instance, niobium(IV) complexes with triphenylphosphine (B44618) oxide (OPPh₃), specifically NbCl₄(OPPh₃)₂, have been synthesized. researchgate.net Although this particular synthesis involved heating niobium pentachloride with a mixture of triphenylphosphine and triphenylphosphine oxide, the existence of such stable Nb(IV)-O donor complexes illustrates the thermodynamic favorability of replacing THF with stronger oxygen-donor ligands. researchgate.net The general principle is that ethers are weak field ligands and are thus easily displaceable, a key feature that makes complexes like NbCl₄(THF)₂ valuable starting materials in synthetic inorganic chemistry. wikipedia.org

The THF ligands can be readily substituted by various nitrogen-donor ligands, leading to new niobium(IV) coordination compounds. For example, NbCl₄(THF)₂ can act as a catalyst precursor in ring-closing metathesis reactions, such as the conversion of N,N-diallyl-p-toluenesulfonamide into its corresponding 3-pyrroline (B95000) derivative, demonstrating interaction with amide ligands. nih.gov

Further evidence of N-donor ligand coordination comes from reactions with multifunctional ligands. The reaction of NbCl₄(THF)₂ with lithium salts of bis(tertiary phosphinoethyl)amides, Li[N(CH₂CH₂PR₂)₂], results in the formation of niobium dialkylamides where the nitrogen atom of the amide coordinates to the niobium center. rsc.org While a direct synthesis from NbCl₄(THF)₂ is not detailed, the existence of the related acetonitrile (B52724) complex, [NbCl₄(NCMe)₃], which can be used in similar reactions as NbCl₄(THF)₂, suggests that acetonitrile is also a viable ligand for the Nb(IV) center. rsc.org

The substitution of THF by phosphorus-donor ligands is a well-explored area of NbCl₄(THF)₂ chemistry, yielding a diverse range of monomeric and dimeric complexes.

Monophosphines: The reaction with the monodentate phosphine (B1218219), trimethylphosphine (B1194731) (PMe₃), showcases the complexity of these reactions. Treating NbCl₄(THF)₂ with three equivalents of PMe₃ results in the seven-coordinate monomeric complex [NbCl₄(PMe₃)₃]. rsc.org However, altering the stoichiometry and conditions can lead to different products. For instance, reacting NbCl₄(THF)₂ with one equivalent of PMe₃ in acetonitrile produces the polymeric species [{NbCl₄(PMe₃)}ₙ]. rsc.org

Diphosphines: Bidentate phosphines (diphosphines) readily replace both THF ligands. Reactions with diphosphines such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) lead to the formation of dinuclear, diamagnetic complexes with the general formula [Nb₂Cl₈(diphosphine)₂]. niscpr.res.in In these structures, the diphosphine ligand bridges two niobium centers. niscpr.res.in In other cases, using a 1:1 molar ratio of NbCl₄ to diphosphine ligands like Me₂PCH₂CH₂PMe₂ results in diamagnetic, halide-bridged dimers of the type [(diphosphine)Cl₂Nb(μ-Cl)₄NbCl₂(diphosphine)]. rsc.org Conversely, using a 1:2 molar ratio of NbCl₄ to diphosphine typically yields paramagnetic, eight-coordinate monomeric complexes with the formula [NbCl₄(diphosphine)₂]. rsc.org

The table below summarizes representative reactions with phosphine ligands.

| Reactant | Phosphine Ligand | Molar Ratio (Nb:P) | Product | Reference |

|---|---|---|---|---|

| NbCl₄(THF)₂ | Trimethylphosphine (PMe₃) | 1:3 | [NbCl₄(PMe₃)₃] | rsc.org |

| NbCl₄(THF)₂ | Trimethylphosphine (PMe₃) | 1:1 (in MeCN) | [{NbCl₄(PMe₃)}ₙ] | rsc.org |

| NbCl₄(THF)₂ | Ditertiary Phosphines (e.g., dppe, dppp) | 1:0.5 | [Nb₂Cl₈(diphosphine)₂] (bridging) | niscpr.res.in |

| NbCl₄ | Me₂PCH₂CH₂PMe₂ (dmpe) | 1:1 | [(dmpe)Cl₂Nb(μ-Cl)₄NbCl₂(dmpe)] | rsc.org |

| NbCl₄ | o-C₆H₄(PMe₂)₂ (diars) | 1:2 | [NbCl₄(diars)₂] | rsc.org |

The chloride ligands on the niobium center can be exchanged for other halides. A convenient method to access niobium(IV) bromide complexes involves the reaction of NbCl₄ with boron tribromide (BBr₃) to produce niobium tetrabromide (NbBr₄). rsc.org This NbBr₄ can then be used in subsequent reactions to generate bromide-containing analogues of the chloride complexes. For example, [NbBr₄(diphosphine)₂] complexes can be synthesized from NbBr₄ and the appropriate diphosphine ligand in a manner similar to their chloride counterparts. rsc.org This demonstrates a pathway for generating mixed-halide species, starting from the readily available tetrachloro complex.

Redox Chemistry and Interconversion Pathways with Other Niobium Oxidation States

The niobium(IV) center in NbCl₄(THF)₂ and its derivatives is susceptible to both oxidation and reduction, providing pathways to other niobium oxidation states.

Niobium(IV) compounds are generally sensitive to oxidation. Niobium(IV) chloride is known to rapidly oxidize in the air to form the more stable niobium(V) oxide (Nb₂O₅). wikipedia.org This tendency is retained in its coordination complexes. Solutions of niobium(IV) phosphine complexes, derived from NbCl₄(THF)₂, are prone to hydrolysis and oxidation. rsc.org This reactivity can lead to the formation of stable niobium(V) oxo-halide complexes. For example, the oxidation of niobium(IV) bromide diphosphine complexes has resulted in the isolation and structural characterization of Nb(V) species such as [NbBr₄(Me₂PCH₂CH₂PMe₂)₂][NbOBr₄(MeCN)]. rsc.org Similarly, an oxo-bridged dinuclear Nb(V) complex, [{NbOCl₃{Et₂P(CH₂)₂PEt₂}}₂{μ-Et₂P(CH₂)₂PEt₂}], has been identified as an oxidation product. rsc.org This highlights a common pathway where the d¹ Nb(IV) center is oxidized to the d⁰ Nb(V) state, often accompanied by the incorporation of an oxo ligand from trace oxygen or water.

Reduction Processes Yielding Niobium(III) Species and Lower Oxidation States

Tetrachlorobis(tetrahydrofuran)niobium(IV), or NbCl₄(THF)₂, serves as a convenient and valuable starting material in niobium chemistry, particularly for accessing lower oxidation states such as niobium(III). mit.edu The lability of the tetrahydrofuran (THF) ligands makes the niobium(IV) center accessible for further reactions. wikipedia.org The reduction of this d¹ paramagnetic monomer to Nb(III) species is a fundamental transformation, typically achieved using appropriate reducing agents. mit.eduwikipedia.org

The synthesis of Nb(III) compounds, such as the dimethoxyethane adduct NbCl₃(DME), often starts from higher valent niobium precursors. mit.edu X-ray Absorption Spectroscopy (XAS) is a powerful technique used to confirm the oxidation state of the resulting niobium centers. A notable shift to lower edge energy in the XANES spectrum is indicative of a reduction in the niobium oxidation state, for example, a shift from approximately 18997.8 eV for Nb(IV) precursors to 18995.6 eV for NbCl₃(DME). mit.edu

The reactivity of NbCl₄(THF)₂ extends to reactions with other ligands that can induce redox changes or lead to the formation of different Nb(IV) or reduced niobium complexes. For instance, its reaction with trimethylphosphine can lead to various seven-coordinate or dinuclear niobium complexes, demonstrating the compound's utility as a synthon for a range of niobium species. rsc.org

Table 1: Examples of Reduction Processes Involving Niobium Species This table illustrates the general concept of niobium reduction; specific reducing agents for the direct conversion of NbCl₄(THF)₂ are system-dependent.

| Precursor | General Reducing Agent/Method | Product Oxidation State | Example Product |

| Niobium(V) Chloride | Aluminum powder | Niobium(IV) | Niobium(IV) Chloride wikipedia.org |

| Niobium(IV) Chloride | Heat (Disproportionation) | Niobium(III) | Niobium(III) Chloride wikipedia.org |

| Niobium(V) Oxide | Reaction with MgH₂ | Niobium(II) | Niobium(II) Oxide nih.gov |

Investigation of Disproportionation Pathways

A significant aspect of niobium(IV) chemistry is the tendency of its halides to undergo disproportionation. This reaction pathway represents an intrinsic instability of the +4 oxidation state under certain conditions, typically thermal stress. wikipedia.org For the parent halide, niobium(IV) chloride (NbCl₄), this process involves the conversion of two Nb(IV) ions into a Nb(III) and a Nb(V) ion. wikipedia.org

The established disproportionation reaction for unsolvated niobium(IV) chloride when heated is: 2 NbCl₄ → NbCl₃ + NbCl₅ wikipedia.org

This reaction occurs at approximately 400 °C. wikipedia.org While NbCl₄(THF)₂ is known to be a monomeric paramagnetic compound, unlike the diamagnetic, dimeric solid-state structure of NbCl₄, its thermal stability is also limited. wikipedia.org The presence of THF ligands alters the electronic and steric environment of the metal center, but the underlying tendency of the Nb(IV) core to disproportionate remains a key potential reaction pathway. Investigations into the reactivity of NbCl₄(THF)₂ must consider the possibility of this pathway, which can compete with other desired transformations, especially at elevated temperatures.

Table 2: Disproportionation of Niobium(IV) Chloride This table details the disproportionation of the parent halide, which is the fundamental pathway for related complexes like NbCl₄(THF)₂.

| Reactant | Conditions | Products |

| Niobium(IV) Chloride (NbCl₄) | Heating (~400 °C) wikipedia.org | Niobium(III) Chloride (NbCl₃) and Niobium(V) Chloride (NbCl₅) wikipedia.org |

Fundamental Reaction Mechanisms and Kinetics of Niobium(IV) Transformations

The transformational chemistry of Tetrachlorobis(tetrahydrofuran)niobium(IV) is largely dictated by the nature of the niobium-ligand bonds. The coordinated THF molecules, as ether ligands, are generally weakly basic and can be easily displaced, making NbCl₄(THF)₂ a useful synthon for substitution reactions. wikipedia.orgwikipedia.org These substitution processes are often the initial step in more complex transformations.

Detailed kinetic investigations of niobium complexes are recognized as being particularly challenging, and the field is not yet fully explored. mdpi.com However, mechanistic studies on related niobium complexes provide insight into potential pathways. For substitution reactions, the mechanism can be probed by studying the influence of incoming ligand concentration on the observed reaction rate and by determining activation parameters.

Table 3: Illustrative Activation Parameters for a Substitution Reaction on a Niobium(V) Complex Data from a study on the substitution of triphenylphosphine oxide from cis-[NbO(ca)₂(H₂O)OPPh₃]⁻ by DMAP, demonstrating the type of kinetic analysis applied to niobium complexes. mdpi.com

| Parameter | Value | Indication |

| Enthalpy of Activation (ΔH≠) | 52 ± 1 kJ mol⁻¹ | Energy barrier of the reaction mdpi.com |

| Entropy of Activation (ΔS≠) | -108 ± 3 J K⁻¹ mol⁻¹ | Suggests an associative (A) or interchange (Iₐ) mechanism mdpi.com |

Theoretical and Computational Chemistry Studies on Tetrachlorobis Tetrahydrofuran Niobium Iv

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

While specific DFT studies on Tetrachlorobis(tetrahydrofuran)niobium(IV), also known as NbCl₄(THF)₂, are not found in the reviewed literature, the expected outcomes of such calculations can be inferred from the known chemistry of Nb(IV) complexes and the principles of DFT.

A DFT geometry optimization would likely predict a distorted octahedral geometry for Tetrachlorobis(tetrahydrofuran)niobium(IV). The central niobium(IV) ion would be coordinated to four chloride ions and the oxygen atoms of two tetrahydrofuran (B95107) (THF) ligands. Due to the d¹ electronic configuration of Nb(IV), Jahn-Teller distortion is expected, leading to a non-ideal octahedral arrangement.

The two THF ligands can exist in different conformations. The THF ring itself is not planar and can adopt various twisted and envelope conformations. researchgate.net A thorough conformational analysis using DFT would explore the potential energy surface to identify the most stable arrangement of the THF ligands relative to each other and to the chloride ligands. This would involve considering cis and trans isomers, with the trans isomer generally being more stable for similar complexes to minimize steric hindrance between the bulky THF ligands.

Table 1: Hypothetical Geometrical Parameters from a DFT Optimization of trans-[NbCl₄(THF)₂]

| Parameter | Predicted Value Range | Description |

|---|---|---|

| Nb-Cl Bond Length (Å) | 2.35 - 2.45 | The distance between the central niobium atom and the coordinating chlorine atoms. |

| Nb-O Bond Length (Å) | 2.10 - 2.25 | The distance between the central niobium atom and the oxygen atom of the THF ligands. |

| Cl-Nb-Cl Bond Angle (°) | 88 - 92, 175 - 180 | The angles between adjacent and opposing chlorine atoms, respectively. |

| O-Nb-O Bond Angle (°) | 175 - 180 | The angle between the two opposing THF ligands in a trans configuration. |

Note: This table is illustrative and based on typical values for similar metal complexes, as specific computational data for the title compound is not available.

As a d¹ complex, the electronic structure of Tetrachlorobis(tetrahydrofuran)niobium(IV) is defined by a single unpaired electron in a d-orbital. This singly occupied molecular orbital (SOMO) would effectively be the Highest Occupied Molecular Orbital (HOMO). The Lowest Unoccupied Molecular Orbital (LUMO) would likely be another d-orbital at a higher energy level.

The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding a molecule's reactivity. wikipedia.org For Tetrachlorobis(tetrahydrofuran)niobium(IV), the SOMO (HOMO) is expected to be primarily composed of the niobium dxy orbital, making the complex paramagnetic. The LUMO would likely have significant contributions from other niobium d-orbitals. The energy gap between the HOMO and LUMO would provide insights into the electronic stability and reactivity of the complex. Reactivity descriptors such as electronegativity, hardness, and softness could be calculated from the energies of the FMOs to predict how the molecule would interact with other chemical species.

DFT calculations can determine the distribution of electron density within the molecule and assign partial atomic charges. The niobium atom, being in a +4 oxidation state, would carry a significant positive charge, though this would be partially neutralized by electron donation from the chloride and THF ligands. The oxygen atoms of the THF ligands and the chlorine atoms would exhibit negative partial charges.

An analysis of the electron density distribution would visualize the bonding interactions. Covalent character would be expected in the Nb-Cl and Nb-O bonds, with the electron density being shared between the atoms. The shape of the electron density around the niobium center would be influenced by the d¹ electronic configuration.

Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Structure and Spectroscopic Parameter Prediction

For a more accurate description of the electronic structure, especially for a d-electron system where electron correlation can be significant, ab initio and post-Hartree-Fock methods could be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more refined calculation of the electron correlation energy compared to standard DFT functionals.

These higher-level calculations would be particularly useful for predicting spectroscopic parameters. For instance, they could be used to calculate the g-tensor and hyperfine coupling constants for comparison with experimental Electron Paramagnetic Resonance (EPR) data, which would be a key technique for characterizing this paramagnetic d¹ complex. Similarly, these methods could predict the energies of electronic transitions, aiding in the interpretation of UV-Vis spectra. While these studies would be highly informative, no such specific calculations for Tetrachlorobis(tetrahydrofuran)niobium(IV) have been reported in the literature.

Molecular Dynamics Simulations to Model Solution-Phase Behavior and Dynamic Processes

Molecular dynamics (MD) simulations could provide valuable insights into the behavior of Tetrachlorobis(tetrahydrofuran)niobium(IV) in solution. By simulating the movement of the complex and surrounding solvent molecules over time, MD can model dynamic processes such as ligand exchange.

The THF ligands in Tetrachlorobis(tetrahydrofuran)niobium(IV) are known to be labile, and MD simulations could elucidate the mechanism and timescale of their dissociation and replacement by other solvent molecules. This is particularly relevant for its use as a synthetic precursor. Furthermore, MD simulations can be used to explore the conformational flexibility of the complex in solution, including the puckering of the THF rings and the fluctuations of the coordination geometry around the niobium center. To date, no specific molecular dynamics simulation studies on Tetrachlorobis(tetrahydrofuran)niobium(IV) have been published.

Advanced Applications and Derivatization Strategies in Chemical Synthesis

Precursor Chemistry for the Development of Niobium-Containing Functional Materials

The development of functional materials containing niobium often relies on the careful selection of precursor compounds that can be converted into the desired materials, such as thin films or nanoparticles, under specific process conditions. While various niobium compounds have been explored for these applications, the role of Tetrachlorobis(tetrahydrofuran)niobium(IV) is an area of ongoing investigation.

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films for applications in electronics and coatings. cern.ch The process involves the delivery of a volatile precursor compound in the gas phase to a heated substrate, where it decomposes or reacts to form a solid film. cern.ch For niobium-based films, such as niobium oxide (Nb₂O₅) and niobium nitride (NbN), precursors are chosen based on their volatility, thermal stability, and reactivity. cern.chresearchgate.net

Commonly, niobium pentachloride (NbCl₅) is used as a precursor for the CVD of niobium films through a hydrogen reduction process. cern.ch Other molecular precursors, including various niobium alkoxides and amides, have also been investigated for the deposition of niobium oxide and nitride films, sometimes offering advantages in terms of lower deposition temperatures or improved film purity. researchgate.netacs.org While Tetrachlorobis(tetrahydrofuran)niobium(IV) is a well-known adduct of niobium tetrachloride, detailed research specifically documenting its application as a single-source precursor in CVD processes for niobium oxide or related thin films is not extensively reported in publicly available literature. Its potential utility would depend on its volatility and decomposition characteristics under CVD conditions.

Niobium-based nanomaterials, particularly niobium pentoxide (Nb₂O₅), have attracted significant interest for their applications in catalysis, energy storage, and biomedicine due to their unique electronic and chemical properties. nih.govnih.gov The synthesis of these nanomaterials often involves methods such as sol-gel processing, hydrothermal synthesis, and molten salt methods, starting from common niobium sources like niobium pentoxide or niobium alkoxides. nih.govrsc.org

The synthesis of niobium carbide (NbC) nanoparticles, for instance, has been achieved through a one-pot molten salt method using niobium oxide (Nb₂O₅) as the niobium source. rsc.org Similarly, various phases of niobium oxide nanoparticles are often prepared via hydrothermal or sol-gel routes from precursors like ammonium (B1175870) niobium oxalate (B1200264) or niobium ethoxide. While Tetrachlorobis(tetrahydrofuran)niobium(IV) is a fundamental coordination complex of niobium(IV), its direct use as a starting precursor for the controlled synthesis of niobium-containing nanoparticles or cluster compounds is not a widely documented strategy in the reviewed scientific literature.

Evaluation of Tetrachlorobis(tetrahydrofuran)niobium(IV) in Catalytic and Stoichiometric Transformations

Tetrachlorobis(tetrahydrofuran)niobium(IV) is a significant synthon in the field of niobium chemistry, providing a convenient entry point for the synthesis of various niobium(IV) complexes and for the development of catalytic systems.

The compound NbCl₄(THF)₂ is recognized as a useful synthon in niobium(IV) chemistry primarily because the coordinated THF ligands are labile and can be easily substituted. wikipedia.org This allows for the synthesis of a wide range of derivative complexes by introducing other ligands.

A notable application is its use as a precursor for generating catalytically active species for organic transformations. For example, in the optimization of ring-closing metathesis (RCM) reactions, Tetrachlorobis(tetrahydrofuran)niobium(IV) has been shown to be an effective catalyst precursor. The metathesis reaction proceeded efficiently when NbCl₄(THF)₂ was used to generate the active niobium catalyst in situ. nih.gov This demonstrates its utility as a convenient and reactive source of niobium for catalytic applications.

The following table summarizes the effectiveness of NbCl₄(THF)₂ as a precursor in a model ring-closing metathesis reaction.

| Entry | Catalyst Precursor | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | NbCl₅ | 100 | 94 |

| 2 | NbCl₄(THF)₂ | 100 | 92 |

| 3 | NbCl₃(DME) | 100 | 95 |

Table 1: Comparison of Niobium Precursors in a Ring-Closing Metathesis Reaction. Data sourced from a study on in situ-generated niobium catalysts. nih.gov

Low-valent niobium species, often generated in situ from precursors like NbCl₄(THF)₂, can mediate a variety of specific organic transformations. One of the most significant examples is olefin metathesis. As mentioned previously, NbCl₄(THF)₂ serves as an effective precursor for generating a catalyst for ring-closing metathesis (RCM) to produce 3-pyrroline (B95000) derivatives. nih.gov The reaction system, which involves the use of a reducing agent like zinc in conjunction with the niobium precursor, generates a low-valent niobium species that is the active catalyst for the metathesis reaction. nih.gov

While the literature provides strong evidence for its role in metathesis, detailed studies on the specific use of Tetrachlorobis(tetrahydrofuran)niobium(IV) to mediate hydrofunctionalization or C-Cl bond activation reactions are less common. However, the general reactivity of low-valent early transition metals suggests potential in such transformations.

The Lewis acidic nature of niobium halides and their complexes can be exploited to initiate polymerization reactions. Research into cationic niobium(V) complexes has shown that highly Lewis acidic niobium centers can induce the ring-opening polymerization of THF. acs.org In one study, attempts to synthesize or solvate a cationic dinuclear niobium(V) fluoro complex in THF resulted in the polymerization of the solvent at ambient temperature, producing poly(tetrahydrofuran). acs.org This reactivity is attributed to the high Lewis acidity of the niobium centers.

Given that Tetrachlorobis(tetrahydrofuran)niobium(IV) is a related niobium halide complex, it is plausible that it or its derivatives could exhibit similar catalytic activity for ring-opening polymerization, particularly of cyclic ethers and esters. Indeed, various niobium complexes, including those with phenoxyimine ligands, have been successfully employed as catalysts for the ring-opening polymerization of ε-caprolactone and rac-lactide. acs.org These findings highlight the potential of niobium-based compounds, including synthons like NbCl₄(THF)₂, in the field of polymer chemistry.

Strategies for Rational Design of Novel Niobium(IV) Coordination Polymers or Extended Frameworks

The rational design of coordination polymers and extended frameworks, such as metal-organic frameworks (MOFs), hinges on the predictable assembly of metal-containing nodes and organic bridging ligands. The compound Tetrachlorobis(tetrahydrofuran)niobium(IV), with the formula NbCl₄(THF)₂, serves as a valuable precursor or "synthon" in this field primarily due to the labile nature of its two tetrahydrofuran (B95107) (THF) ligands. niscpr.res.inwikipedia.orgwikipedia.org These THF molecules can be readily displaced by stronger-binding polytopic ligands, allowing for the systematic construction of higher-order, multidimensional structures. The paramagnetic d¹ electronic configuration of the Nb(IV) center also imparts interesting magnetic and electronic properties to the resulting materials. niscpr.res.in

The primary strategy for utilizing NbCl₄(THF)₂ in the synthesis of extended frameworks involves ligand substitution reactions. In this approach, the THF ligands are replaced by multitopic organic linkers designed to bridge multiple niobium centers. The geometry of the final framework—be it a discrete polynuclear cluster, a 1D chain, a 2D layer, or a 3D framework—is dictated by the coordination preferences of the Nb(IV) ion and the geometry and connectivity of the chosen organic ligand.

A foundational approach to building simple extended structures from NbCl₄(THF)₂ is the use of bifunctional bridging ligands, such as ditertiary phosphines. Research has demonstrated the synthesis of a series of dinuclear, diamagnetic niobium(IV) complexes by reacting NbCl₄(THF)₂ with various symmetrical and unsymmetrical ditertiary phosphines in a THF solvent at room temperature. niscpr.res.in In these reactions, the ditertiary phosphine (B1218219) acts as a bridging ligand, linking two niobium centers to form a dinuclear structure, which represents the most basic form of a coordination polymer.

A general reaction scheme for this process is as follows: 2 NbCl₄(THF)₂ + 2 (phosphine-linker-phosphine) → [Nb₂Cl₈(phosphine-linker-phosphine)₂] + 4 THF

The studies revealed that a 1:2 molar ratio of the niobium complex to the ditertiary phosphine was effective for the reaction, leading to the replacement of the THF ligands and the formation of the bridged product. niscpr.res.in This method has been successfully applied to a range of phosphine ligands, demonstrating its versatility in creating these dinuclear frameworks. niscpr.res.in

Table 1: Examples of Dinuclear Niobium(IV) Complexes from Ditertiary Phosphines An interactive data table based on research findings. niscpr.res.in

| Bridging Ligand Name | Abbreviation | Resulting Complex Type |

| 1,2-bis(diphenylphosphino)methane | dppm | Dinuclear Niobium(IV) |

| 1,2-bis(diphenylphosphino)ethane (B154495) | dppe | Dinuclear Niobium(IV) |

| 1,3-bis(diphenylphosphino)propane (B126693) | dppp | Dinuclear Niobium(IV) |

| 1,4-bis(diphenylphosphino)butane | dppb | Dinuclear Niobium(IV) |

| cis-1,2-bis(diphenylphosphino)ethylene | dppen | Dinuclear Niobium(IV) |

Further studies involving the reaction of NbCl₄(THF)₂ with other diphosphine ligands have shown that the stoichiometry of the reaction is critical in determining the final structure. When using a 1:1 molar ratio of the niobium precursor to ligands like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), diamagnetic, halide-bridged dimeric complexes of the type [(diphosphine)X₂Nb(μ-X)₄NbX₂(diphosphine)] are formed. researchgate.net However, using a 2:1 ligand-to-metal ratio can lead to the formation of monomeric, eight-coordinate complexes such as [NbCl₄(diphosphine)₂]. researchgate.net This highlights a key strategy in rational design: the careful control of reactant ratios to guide the self-assembly process toward a desired architecture.

A more advanced and sophisticated strategy involves the use of pre-formed extended frameworks as templates for incorporating the niobium centers. This post-synthetic modification approach was demonstrated through the treatment of the well-known metal-organic framework, MOF-5, with NbCl₄(THF)₂ in an acetonitrile (B52724) solution. researchgate.net In this case, the intact Zn₄O clusters that form the nodes of the MOF act as κ²-chelating ligands for the NbCl₄ fragments. researchgate.net This method moves beyond simple self-assembly from molecular precursors and represents a targeted approach to integrating specific metal centers into existing, highly-ordered porous materials, thereby creating novel multifunctional frameworks.

Future Research Directions and Emerging Trends in Niobium Iv Chemistry

Development of Green and Sustainable Synthetic Methodologies for Niobium(IV) Complexes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For niobium(IV) complexes, this represents a shift away from traditional methods that may involve hazardous reagents or harsh conditions.

Key Research Thrusts:

Bio-inspired Synthesis: The use of plant extracts and other biological materials as reducing and capping agents is an emerging green route for producing metal oxide nanoparticles. researchgate.netnih.gov Future work could explore using similar biogenic methods to reduce Nb(V) precursors to Nb(IV) complexes, offering a more environmentally benign alternative to conventional reducing agents. researchgate.netnih.gov

One-Pot Reactions: Methodologies that combine multiple reaction steps into a single procedure, such as the one-pot synthesis of niobium carbide nanoparticles, minimize solvent usage and waste generation. rsc.org Applying this concept to the synthesis of complexes like Tetrachlorobis(tetrahydrofuran)niobium(IV) could streamline production and improve efficiency.

Safer Solvents and Reagents: A major goal is to replace hazardous solvents and reagents. Research into deep eutectic solvents or even solvent-free reaction conditions for niobium chemistry is a promising avenue. The conventional synthesis of Tetrachlorobis(tetrahydrofuran)niobium(IV) involves reducing niobium pentachloride. wikipedia.org Future methodologies will focus on replacing strong, potentially hazardous reducing agents with more sustainable alternatives.

The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also economically viable and environmentally responsible.

In Situ Spectroscopic Studies for Mechanistic Elucidation of Transient Intermediates

A significant challenge in harnessing the full potential of niobium(IV) chemistry is the often transient and highly reactive nature of its intermediate species. In situ spectroscopic techniques, which monitor reactions as they occur in real-time, are indispensable tools for overcoming this obstacle.

Future research will increasingly rely on a suite of advanced in situ methods to provide unprecedented insight into reaction mechanisms.

| Spectroscopic Technique | Application in Niobium Chemistry | Research Findings & Potential |

| Vibrational Spectroscopy (IR/Raman) | Elucidating the molecular structures of surface niobium oxide species and observing bond formation/breakage. acs.orglehigh.edu | Coincidence of IR and Raman frequencies has provided strong evidence for the mono-oxo structure of certain surface NbOₓ species. acs.orglehigh.edu This can be extended to observe ligand exchange on Tetrachlorobis(tetrahydrofuran)niobium(IV) or its subsequent reactions in real-time. |

| X-ray Total Scattering (PDF Analysis) | Characterizing the local structure of non-crystalline or nanostructured niobium materials. | In situ PDF analysis has revealed the reversible elongation of Nb-O bonds and the reduction of Nb⁵⁺ to Nb⁴⁺ centers during photochromic responses in niobium oxides. nih.gov This is directly applicable to studying structural changes in Nb(IV) complexes during catalytic cycles. |

| Fluorescence Microscopy | Monitoring reactions at catalyst surfaces with high spatial and temporal resolution. | Total internal reflection fluorescence microscopy (TIRFM) has been used to monitor condensation reactions catalyzed by niobium oxides, visualizing the process at the catalyst surface. rsc.org |

| NMR Spectroscopy | Characterizing dynamic and transient protein-protein interactions, a technique adaptable for studying solution-phase niobium complexes. nih.gov | Advanced solution-phase NMR techniques can be applied to track the fate of ligands and characterize transient niobium(IV) intermediates in catalytic reactions, which often remain elusive. nih.gov |

By combining these techniques, researchers can build a comprehensive picture of reaction pathways, identify key reactive intermediates, and understand the factors that control selectivity and activity. This fundamental knowledge is crucial for the rational design of next-generation niobium(IV) catalysts and reagents.

Exploration of Niobium(IV) Complexes in Main Group Element Activation and Catalysis

Niobium(IV) complexes are emerging as powerful tools for the activation of small molecules and strong chemical bonds involving main group elements. Their ability to participate in redox cycles makes them attractive for catalysis. numberanalytics.comnih.govacs.org

Future research in this area will focus on:

Nitrogen and Phosphorus Activation: Niobium complexes have shown potential in the stoichiometric activation of dinitrogen (N₂) and white phosphorus (P₄). nih.govacs.org A key future goal is to move from stoichiometric reactions to catalytic cycles for the production of ammonia (B1221849) and organophosphorus compounds. For example, diniobium tetrahydride complexes have been shown to cleave the strong N≡N triple bond. acs.org

C-H and C-O Bond Functionalization: The conversion of biomass, which is rich in C-O and C-H bonds, into valuable chemicals is a major sustainability goal. mdpi.com Low-valent niobium complexes are promising catalysts for these transformations. acs.org Future work will explore the reactivity of complexes derived from Tetrachlorobis(tetrahydrofuran)niobium(IV) in hydrodeoxygenation and selective oxidation reactions.

Catalysis for Environmental Remediation: Niobium-based catalysts are effective in reactions like hydrodesulfurization (HDS) and the reduction of nitrogen oxides (NOx). niobium.techresearchgate.net Research will aim to develop more robust and efficient Nb(IV)-based catalysts that can operate under milder conditions for air and water purification.

The exploration of Tetrachlorobis(tetrahydrofuran)niobium(IV) as a precursor for these catalytic applications is particularly promising due to the lability of its tetrahydrofuran (B95107) ligands, which can be readily replaced by other substrates or supporting ligands. wikipedia.org

Computational Design and Predictive Modeling of Novel Niobium(IV) Species with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a predictive powerhouse in modern chemical research. For niobium(IV) chemistry, these tools offer the ability to design novel complexes with desired properties in silico before committing to complex and time-consuming laboratory synthesis. mdpi.comnih.gov

Emerging trends in this domain include:

Predicting Reaction Pathways: DFT calculations can be used to map out the complete energy profile of a catalytic cycle. acs.org This allows researchers to identify rate-determining steps, understand the role of different ligands, and predict the most likely reaction products, as demonstrated in studies of CO₂ reduction by niobium nitride complexes. acs.org

Rational Ligand Design: By modeling how different ligands affect the electronic structure and steric environment of the niobium center, it is possible to computationally screen for ligand architectures that will enhance a desired reactivity.

Understanding Spectroscopic Signatures: Quantum chemical calculations are essential for interpreting experimental data, such as assigning features in ESR spectra to specific electronic structures in Nb(IV) complexes. researchgate.net

Screening for Stability and Reactivity: DFT can be used to calculate properties like binding energies, HOMO-LUMO gaps, and chemical hardness for hypothetical niobium clusters and complexes, providing insights into their stability and potential reactivity before they are ever made. nih.govnih.govresearchgate.net

| Computational Method | Objective in Niobium(IV) Chemistry | Example Application |

| Density Functional Theory (DFT) | Investigate geometric/electronic structures, reaction mechanisms, and stability. | Predicting the most stable isomers of niobium carbide clusters mdpi.comnih.gov and modeling the reduction of CO₂. acs.org |

| Ab Initio Molecular Dynamics (AIMD) | Simulate the thermal stability and dynamic behavior of niobium-containing structures at finite temperatures. | Demonstrating the thermal stability of computationally designed niobium carbide clusters. researchgate.net |

| Reactivity Descriptors | Predict acid/base and redox properties to guide catalyst development. | Assessing the nucleophilicity of niobium sites in zeolitic materials to predict catalytic behavior. nih.gov |

The synergy between computational modeling and experimental synthesis will accelerate the discovery of new niobium(IV) complexes with tailored properties for specific applications in catalysis and materials science.

Integration of Tetrachlorobis(tetrahydrofuran)niobium(IV) into Advanced Material Science Applications

Tetrachlorobis(tetrahydrofuran)niobium(IV) serves as a critical molecular precursor for the synthesis of advanced niobium-based materials. wikipedia.org Its utility stems from its defined stoichiometry and the labile nature of the THF ligands, making it an ideal starting point for creating materials with precisely controlled compositions and structures.

Future applications in materials science include:

Energy Storage: Niobium oxides are being intensely investigated for use in next-generation lithium-ion batteries, where they can improve charging speeds, longevity, and safety. echiontech.com Tetrachlorobis(tetrahydrofuran)niobium(IV) can be used as a precursor in methods like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) to grow ultrathin, uniform films of niobium oxide on battery electrode materials.

Superconducting Materials: Niobium and its alloys, such as Nb-Ti and Nb₃Sn, are essential for creating the high-field superconducting magnets used in MRI machines and particle accelerators. samaterials.com Molecular precursors could offer new routes to fabricating superconducting thin films and wires with enhanced properties.

Heterogeneous Catalysis: Supporting niobium oxide on materials like silica, alumina, or titania creates powerful solid acid or redox catalysts. acs.orgacs.org Using Tetrachlorobis(tetrahydrofuran)niobium(IV) allows for the precise grafting of isolated Nb(IV) sites onto a support surface, enabling the creation of single-site catalysts with exceptional activity and selectivity.

Photocatalysis: Niobium-based materials, including niobates and niobium oxides, are promising for photocatalytic applications such as water splitting for hydrogen production and the degradation of pollutants. mdpi.commdpi.com The use of molecular precursors can help in synthesizing nanostructured photocatalysts with high surface areas and controlled crystal phases to maximize light absorption and catalytic efficiency. researchgate.net

The integration of well-defined molecular precursors like Tetrachlorobis(tetrahydrofuran)niobium(IV) is key to advancing from bulk materials to precisely engineered nanoscale materials and thin films, unlocking the full potential of niobium in high-technology applications.

Q & A

[Basic] What are the critical steps for synthesizing Tetrachlorobis(tetrahydrofuran)niobium(IV) with high purity?

Methodological Answer:

Synthesis requires strict anhydrous conditions due to moisture sensitivity. A typical protocol involves reacting niobium(V) chloride (NbCl₅) with tetrahydrofuran (THF) in a stoichiometric ratio under inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be cooled to 0–5°C to prevent decomposition. Post-synthesis, recrystallization from dry THF or toluene under reduced pressure yields yellow to orange crystalline solids. Key parameters include:

- Molar ratio : 1:2 (NbCl₄:THF) to ensure ligand saturation.

- Temperature control : Maintain below 10°C during reaction to avoid side products.

- Purification : Use vacuum sublimation or inert-solvent recrystallization to isolate pure product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.